3-[2-(biphenyl-4-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[2-(biphenyl-4-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that combines an indole core with biphenyl and allyl groups
Preparation Methods
The synthesis of 3-[2-(biphenyl-4-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the biphenyl and allyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, organolithium reagents, and protecting groups to ensure selective reactions. Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
3-[2-(biphenyl-4-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce additional aromatic or alkyl groups.
Scientific Research Applications
3-[2-(biphenyl-4-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[2-(biphenyl-4-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit kinases involved in cell signaling, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar compounds to 3-[2-(biphenyl-4-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one include other indole derivatives with varying substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
- 1-Allyl-3-(2-phenyl-2-oxo-ethyl)-3-hydroxy-1,3-dihydro-indol-2-one
- 1-Allyl-3-(2-biphenyl-4-yl-2-oxo-ethyl)-3-methoxy-1,3-dihydro-indol-2-one
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H21NO3 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-hydroxy-3-[2-oxo-2-(4-phenylphenyl)ethyl]-1-prop-2-enylindol-2-one |
InChI |
InChI=1S/C25H21NO3/c1-2-16-26-22-11-7-6-10-21(22)25(29,24(26)28)17-23(27)20-14-12-19(13-15-20)18-8-4-3-5-9-18/h2-15,29H,1,16-17H2 |
InChI Key |
SPUPGXQHYOHJHJ-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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